2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy

Overview

Description

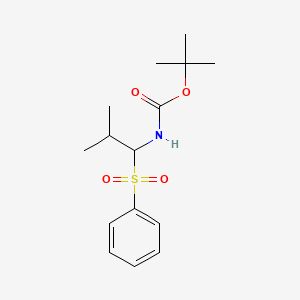

2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy is a useful research compound. Its molecular formula is C10H21NO4S and its molecular weight is 251.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidants, Contrast Agents, and Spin Probes : This compound is useful as antioxidants, contrast agents, and spin probes. It has been synthesized effectively as a 2,2,6,6-tetrasubstituted piperidine-4-one (Sakai et al., 2010).

Selective Oxidation of Primary Alcohols to Aldehydes : It is efficient in the highly selective oxidation of primary alcohols to aldehydes, a significant process in organic synthesis (Einhorn et al., 1996).

Inhibiting Malondialdehyde Generation and Superoxide Anion Release : Piperidine nitroxides, like this compound, inhibit malondialdehyde generation, hydrogen peroxide-induced hemolysis, and superoxide anion release from neutrophils (Li et al., 2006).

Determining Bond Dissociation Enthalpies in N-Alkoxyamine Derivatives : The compound is used for determining carbon-oxygen bond dissociation enthalpies in N-alkoxyamine derivatives and exhibits high reactivity toward hydrogen donors (Ciriano et al., 1999).

Improving Antiwear and Antioxidant Behaviors of Lubrication Oils : It can enhance the antiwear and antioxidant behaviors of lubrication oils, as well as their performance under atomic oxygen radiation (Li et al., 2014).

Electronic Structure Analysis : The electronic structure of this compound is consistent with other nitroxide radicals, which is important for understanding its reactivity and electrochemical properties (Novák & Kovač, 2005).

Synthesis of Heterocyclic Analogs of Hydroxylamine : Its synthesis methods can be used for creating heterocyclic analogs of hydroxylamine, important in various chemical syntheses (Rozantsev & Golubev, 1966).

Spin-Trap Agent for Electron Spin Resonance : As a spin-trap agent, it improves the detection of singlet oxygen in vacuo, which is crucial for studying oxidative processes (Hosoya et al., 2018).

Cathode Material for Lithium Secondary Batteries : A synthesized polyradical including this compound shows excellent charging/discharging reversibility and stability, making it a promising cathode material for lithium secondary batteries (Zhang et al., 2008).

Imaging Applications : It is used in tridimensional electron paramagnetic resonance (EPR) and MRI in vivo imaging, showing potential in biomedical imaging (Babic et al., 2020).

Spin Trap for Quantifying Peroxynitrite and Superoxide Radical Formation : It serves as a spin trap for quantifying peroxynitrite and superoxide radical formation in chemical and biological systems (Dikalov et al., 1997).

properties

IUPAC Name |

(2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8,11H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQKPTXRJZOQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC([NH+]1[O-])(C)C)OS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)thiophene-2-carbonitrile](/img/structure/B8204492.png)

![[alpha-(4-Chlorophenylsulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B8204526.png)

![1-(5-Bromopyridin-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204528.png)

![N-[(1S,2S)-2-Amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B8204535.png)

![1,4-bis[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione](/img/structure/B8204550.png)

![(1R,2S,3S,5R)-2,6,6-trimethyl-2-(naphthalen-2-ylmethoxy)bicyclo[3.1.1]heptan-3-ol](/img/structure/B8204562.png)